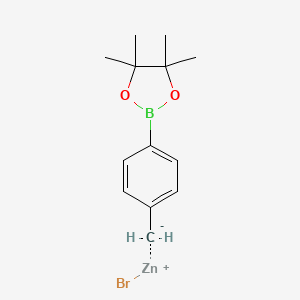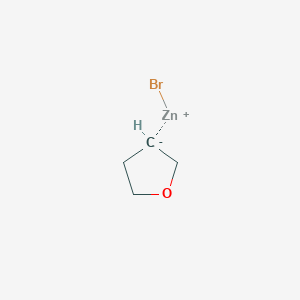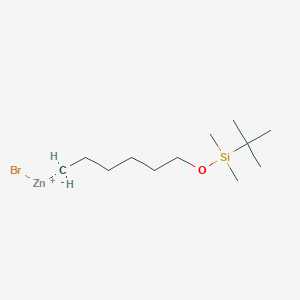
5-Fluoropentylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropentylzinc bromide (5-FPZB) is a zinc bromide compound that is used in many scientific and industrial applications. It is a white crystalline solid that is soluble in tetrahydrofuran (THF) and other organic solvents. 5-FPZB has been used in a variety of laboratory experiments, including organic synthesis, catalysis, and cross-coupling reactions. In addition, it has been used in a number of scientific research applications, such as in the development of new drug molecules and the study of enzyme-catalyzed reactions.
Scientific Research Applications
5-Fluoropentylzinc bromide, 0.50 M in THF has been used in a number of scientific research applications, such as in the development of new drug molecules and the study of enzyme-catalyzed reactions. In addition, it has been used in the synthesis of a variety of organic compounds, including those used in the synthesis of pharmaceuticals and agrochemicals. Furthermore, this compound has been used in the preparation of polymeric materials and in the study of protein-protein interactions.
Mechanism of Action
5-Fluoropentylzinc bromide, 0.50 M in THF is a zinc bromide compound that is used as a catalyst in a variety of organic synthesis reactions. In these reactions, this compound acts as a Lewis acid, which facilitates the formation of a covalent bond between two molecules. This covalent bond is formed when the zinc bromide compound coordinates with a lone pair of electrons on one of the reacting molecules. This coordination results in the formation of an intermediate species, which then undergoes a nucleophilic attack by the other molecule to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound is not toxic to humans and mammals and does not have any significant adverse effects on the body. Furthermore, studies have shown that this compound does not interact with other drugs or compounds, making it a safe and reliable compound to use in laboratory experiments.
Advantages and Limitations for Lab Experiments
5-Fluoropentylzinc bromide, 0.50 M in THF is a convenient and reliable compound to use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in many organic solvents, including THF. Furthermore, it is not toxic and does not interact with other compounds. However, this compound is not suitable for all types of reactions, and it is important to consider the nature of the reaction before using it as a catalyst.
Future Directions
There are a number of potential future directions for the use of 5-Fluoropentylzinc bromide, 0.50 M in THF. One potential direction is the development of new drug molecules using this compound as a catalyst. In addition, this compound could be used in the study of enzyme-catalyzed reactions, in the synthesis of polymeric materials, and in the study of protein-protein interactions. Furthermore, this compound could be used to study the effects of different solvents on organic reactions, and it could be used to study the effects of different catalysts on the rate and yield of reactions. Finally, this compound could be used in the development of new materials, such as nanomaterials, and in the study of the interactions between different molecules.
Synthesis Methods
5-Fluoropentylzinc bromide, 0.50 M in THF can be synthesized by a two-step process. The first step involves the reaction of 5-fluoropentyl bromide and zinc chloride in the presence of an acid, such as hydrochloric acid. This reaction results in the formation of 5-fluoropentylzinc bromide and zinc chloride. The second step involves the addition of tetrahydrofuran (THF) to the reaction mixture, which results in the formation of a white crystalline solid of this compound. The reaction is typically conducted at room temperature and can be completed in approximately one hour.
properties
IUPAC Name |
bromozinc(1+);1-fluoropentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F.BrH.Zn/c1-2-3-4-5-6;;/h1-5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQELNCMIYAWGSQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCF.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)












